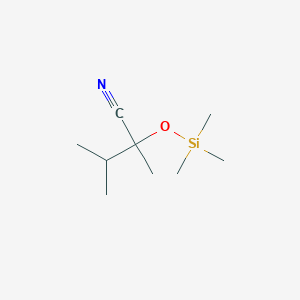

2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile is systematically named according to IUPAC guidelines as follows:

- The parent chain is butanenitrile , a four-carbon chain terminating in a nitrile group (−C≡N).

- Substituents include two methyl groups at positions 2 and 3, and a trimethylsilyloxy group (−O−Si(CH₃)₃) at position 2. The resulting name reflects this substitution pattern: This compound.

Isomeric possibilities arise from alternative placements of substituents. For instance:

- Positional isomers : If the methyl or silyloxy groups were relocated (e.g., to positions 3 and 4), distinct isomers would form. However, the current structure’s branching at position 2 limits such variability.

- Stereoisomerism : The molecule lacks chiral centers due to symmetric substitution at position 2 (two methyl groups and a silyloxy group on the same carbon), preventing enantiomerism.

Molecular Architecture: Trimethylsilyl Ether-Cyanide Hybrid Structure

The molecular architecture of this compound features a unique hybrid of a silyl ether and a nitrile (Figure 1):

- Backbone : A butane chain (C1–C4) with a nitrile group at C4.

- Substituents :

Key structural attributes include:

- Hybridization : The nitrile carbon (C4) is sp-hybridized, while the silyloxy oxygen (O) is sp³-hybridized.

- Steric effects : The bulky TMS group at C2 creates steric hindrance, influencing reactivity and intermolecular interactions.

- Electronic effects : The electron-withdrawing nitrile group polarizes adjacent bonds, enhancing electrophilicity at C3.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₉H₁₉NOSi |

| Molecular weight | 185.34 g/mol |

| Hybridization (C≡N) | sp |

| Bond angle (Si−O−C) | ~109.5° (tetrahedral) |

Comparative Analysis with Related Silyloxy Nitriles

Comparative analysis reveals distinct structural and functional differences between this compound and related compounds:

3,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile (CAS 88522-73-0)

4-[Dimethoxy(methyl)silyl]butanenitrile (CAS Not Provided)

- Structural difference : A dimethoxy(methyl)silyl group (−Si(CH₃)(OCH₃)₂) replaces the TMS group.

- Impact : Enhanced solubility in polar solvents due to methoxy groups, contrasting with the hydrophobic TMS variant.

2-Methyl-3-oxo-2-[(trimethylsilyl)oxy]butanenitrile (CAS 184906-95-4)

- Structural difference : A ketone group at C3 introduces additional electrophilicity.

- Impact : The ketone enables conjugate addition reactions, unlike the purely alkyl-substituted analogue.

Table 2: Comparative Structural Features

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| 2,3-Dimethyl-2-TMS-oxybutanenitrile | Methyl (C2, C3), TMS-oxy (C2) | Sterically hindered nucleophilic sites |

| 3,3-Dimethyl-2-TMS-oxybutanenitrile | Methyl (C3), TMS-oxy (C2) | Moderate steric hindrance |

| 4-Dimethoxy(methyl)silyl-butanenitrile | Dimethoxy(methyl)silyl (C4) | Polar solvent compatibility |

Properties

IUPAC Name |

2,3-dimethyl-2-trimethylsilyloxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NOSi/c1-8(2)9(3,7-10)11-12(4,5)6/h8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFRRJOBHYONKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734425 | |

| Record name | 2,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883726-88-3 | |

| Record name | 2,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 2,3-dimethylbutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2,3-Dimethylbutanenitrile+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group stabilizes the molecule and prevents unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the trimethylsilyl group can be removed under mild acidic conditions, revealing the hydroxyl group.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the butanenitrile core but differ in substituents, influencing their reactivity and applications:

Substituent Effects on Reactivity and Stability

- Trimethylsilyloxy Group : The -OSi(CH₃)₃ group in the target compound enhances steric protection of the hydroxyl oxygen, improving stability during nucleophilic reactions. This contrasts with the unprotected -OH group in 12d , which requires additional protection steps in acidic environments .

- Amino vs. Silyloxy Groups: The amino group in 2-Amino-2,3-dimethylbutanenitrile introduces basicity, enabling participation in Schiff base formation, whereas the silyloxy group in the target compound is non-reactive under basic conditions, favoring its use in silylation-deprotection strategies .

Physical Properties and Solubility

- Melting Points: Aromatic nitriles like 12d exhibit higher melting points (169–171 °C) due to π-π stacking, whereas aliphatic analogs (e.g., 2-Amino-2,3-dimethylbutanenitrile) remain liquids at room temperature .

- Density and Solubility: The liquid state of 2-Amino-2,3-dimethylbutanenitrile (density ~0.9 g/cm³) suggests moderate polarity, while the trimethylsilyl group in the target compound may increase hydrophobicity .

Biological Activity

Chemical Identity

2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile, with the CAS number 883726-88-3, is an organosilicon compound notable for its unique structural characteristics and potential biological activities. This compound features a trimethylsilyl group, which is known to enhance the lipophilicity and stability of organic molecules.

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the trimethylsilyl group may facilitate the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy in biological systems.

Research Findings

Recent studies have suggested that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Some derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated strong inhibitory potential against MCF-7 breast cancer cells with a GI50 value of 3.18 µM .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as glucocorticoid metabolism.

Case Studies

- Cytotoxicity Assays : In vitro studies conducted on cell lines such as HeLa and MCF-7 have indicated that modifications to the silyl group can enhance cytotoxicity. For example, compounds similar to this compound were evaluated for their growth inhibitory effects, revealing that structural variations can significantly impact their biological efficacy .

- Molecular Docking Studies : Computational analyses have been employed to predict the interactions of this compound with key proteins involved in cancer progression. These studies suggest that the compound may bind effectively to targets such as NEK7 and TP53, which are crucial in cell cycle regulation and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity | GI50 (µM) |

|---|---|---|---|

| This compound | 883726-88-3 | Potential anticancer activity | TBD |

| Dimethyl 2,2'-((methylenebis(benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate | TBD | Strong inhibition against MCF-7 | 3.18 |

| 5-Chloro-2,3-dichloropyridine | TBD | Intermediate in agrochemical synthesis | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile, and how is reaction progress optimized?

- Methodological Answer : The compound can be synthesized via cyanosilylation reactions, where a carbonyl group reacts with trimethylsilyl cyanide (TMSCN) in the presence of catalysts like MOF-74. Reaction progress is monitored using ¹H NMR spectroscopy to track the disappearance of starting materials (e.g., aldehydes) and the emergence of the silyl-protected nitrile product . Purification often involves column chromatography with gradients of ethyl acetate/hexane, as demonstrated in isolation protocols for structurally similar silyl ethers .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- GC-MS : Effective for identifying molecular weight and fragmentation patterns, particularly when combined with trimethylsilyl derivatization to enhance volatility .

- ¹H/¹³C NMR : Essential for confirming the steric environment of the trimethylsilyl group and nitrile functionality. For example, the trimethylsilyl (TMS) proton environment typically appears as a singlet at δ 0.1–0.3 ppm, while nitrile carbons resonate near δ 120 ppm .

- IR Spectroscopy : Validates the presence of the nitrile group via a sharp absorption band near 2240 cm⁻¹ .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the trimethylsilyl ether moiety. Moisture-sensitive handling is critical, as silyl-protected compounds degrade in humid environments .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer : Cross-validate data using complementary techniques:

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks.

- 2D NMR (e.g., COSY, HSQC) : Clarifies complex splitting patterns caused by steric hindrance from the TMS group.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify conformational biases .

Q. What catalytic systems enhance reactivity in reactions involving similar TMS-protected nitriles?

- Methodological Answer : Metal-organic frameworks (MOFs) like MOF-74 with structural defects (e.g., D-MOF-74) increase catalytic activity by providing open metal sites. These systems facilitate cyanosilylation under solvent-free conditions at 60°C, achieving >90% conversion in 30 minutes. Mechanistic studies suggest Lewis acid sites activate the aldehyde, while the TMS group stabilizes intermediates .

Q. What methodologies minimize interference when evaluating biological activity of silyl-protected nitriles?

- Methodological Answer :

- In Vivo Models : Use streptozotocin (STZ)-induced diabetic rats to assess anti-hyperglycemic effects. Measure blood glucose levels at intervals (e.g., 4 h and 24 h post-administration) to distinguish acute vs. sustained responses .

- Sample Preparation : Derivatize biological extracts with TMS reagents to improve GC-MS detection limits. For lipid profiling, employ solid-phase extraction (SPE) to isolate target analytes from plasma .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (e.g., P < 0.01 for glucose reduction) .

Data Contradiction Analysis

Q. How should researchers address conflicting chromatographic retention times in GC-MS analyses?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., d₃-TMS derivatives) to normalize retention time shifts.

- Temperature Gradients : Optimize oven programs to resolve co-eluting peaks. For example, a 5°C/min ramp from 50°C to 300°C improves separation of silylated metabolites .

- Library Matching : Cross-reference spectra with databases (e.g., NIST) while accounting for matrix effects from biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.